Stannsoporfin
Description
Background and Historical Context of Metalloporphyrin Research
The scientific journey of metalloporphyrins, a class of compounds characterized by a porphyrin ring complexed with a metal ion, dates back over two centuries. nih.govacs.org The initial discovery of iron's presence in blood in 1747 laid the groundwork for future investigations. nih.gov By 1871, porphyrins were isolated from blood and identified as derivatives of pyrrole. nih.gov The early 20th century saw the elucidation of the structure and biological functions of iron porphyrin complexes, establishing their critical role as the prosthetic group in hemoproteins. nih.gov
These naturally occurring metalloporphyrins, such as heme, are fundamental to various biological processes, including oxygen transport and catalysis. nih.govacs.org This inspired researchers to synthesize artificial porphyrin complexes, leading to the development of synthetic metalloporphyrins. acs.orgacs.org These synthetic analogues were created to mimic the functions of natural hemeproteins and to explore novel catalytic and therapeutic properties. acs.orgnih.gov The first use of a synthetic metalloporphyrin as a bioinspired catalyst was reported in 1979, opening up a vast field of research into their potential applications. nih.gov
The development of heme oxygenase inhibitors emerged from this broader exploration. Heme oxygenase (HO) is a crucial enzyme family responsible for the breakdown of heme into biliverdin (B22007), iron, and carbon monoxide. nih.govresearchgate.net The first inhibitors to be studied extensively were metalloporphyrins, which act as competitive inhibitors due to their structural similarity to heme. researchgate.netnih.gov However, their lack of selectivity for the different HO isoforms and their interaction with other heme-containing enzymes prompted the search for more specific inhibitors. nih.govmdpi.com
Stannsoporfin as a Key Synthetic Metalloporphyrin Analogue
This compound, also known as tin mesoporphyrin (SnMP), is a prominent synthetic metalloporphyrin. wikipedia.org Structurally, it resembles the heme molecule but with a central tin (Sn) atom instead of iron. wikipedia.org Specifically, the two vinyl groups on the protoporphyrin IX macrocycle are reduced to ethyl groups in this compound. wikipedia.org This modification is key to its function as a potent inhibitor of heme oxygenase. medkoo.commedscape.com
This compound's primary mechanism of action is the competitive inhibition of heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2). medkoo.comdrugbank.com By blocking this enzyme, this compound prevents the conversion of heme into bilirubin (B190676). medscape.comdrugbank.comnih.gov This targeted inhibition has made it a subject of significant research interest, particularly for conditions characterized by excessive bilirubin production. drugbank.comdrugs.com
The synthesis of this compound has also been a focus of research, with methods developed for its large-scale preparation at high purity levels. google.com These advancements have been crucial for enabling extensive preclinical and clinical investigations.
Overview of Current and Emerging Research Trajectories
The primary area of academic and clinical research for this compound has been in the management of hyperbilirubinemia, particularly in newborns. drugbank.comdrugs.comresearchgate.net Numerous studies have investigated its efficacy in reducing bilirubin levels and the need for phototherapy in jaundiced infants. researchgate.netnih.govnih.gov Clinical trials have explored its use both as a standalone treatment and in combination with phototherapy. nih.govclinicaltrials.govduke.eduresearchgate.net
Beyond neonatal jaundice, research has expanded to other potential therapeutic areas. In vivo and in vitro studies have explored this compound's potential in treating spontaneous intracerebral hemorrhage by reducing hematoma and edema volumes. drugbank.com
More recently, the immunomodulatory properties of this compound have come under investigation. Research suggests that by inhibiting HO-1, this compound can enhance immune responses. nih.gov For instance, it has been shown to promote the differentiation of T cells and enhance the bactericidal activity of regimens for multidrug-resistant tuberculosis in murine models. nih.gov There is also emerging research into repurposing this compound as an immune checkpoint inhibitor for cancer therapy, with preclinical models showing therapeutic efficacy. medkoo.com Another area of investigation is its potential role in photodynamic therapy, leveraging the photosensitizing properties of porphyrins. frontiersin.orggoogle.com
The following table provides a summary of key research findings from clinical trials involving this compound:
| Study Identifier | Phase | Condition | Key Findings | Reference |
| NCT01887327 | Phase 2b | Neonatal Hyperbilirubinemia with Hemolysis | This compound in combination with phototherapy significantly reduced total serum bilirubin levels at 48 hours compared to placebo. | nih.govnih.govduke.eduresearchgate.net |
| NCT02000830 | Not Applicable | Follow-up Study | A four-year blinded outcomes follow-up of patients who received this compound or placebo. | patsnap.com |
| NCT02033096 | Not Applicable | Follow-up Study | A four-year follow-up, blinded-outcomes trial of subjects who received this compound or placebo. | patsnap.com |
| Study 202 | Phase 2 | Neonatal Hyperbilirubinemia | A 4.5 mg/kg dose of this compound reduced the need for phototherapy by 50%. | fda.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C34H36Cl2N4O4Sn |
|---|---|
Molecular Weight |
754.3 g/mol |
IUPAC Name |
3-[18-(2-carboxylatoethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;tin(4+);dichloride |
InChI |
InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 |
InChI Key |
LLDZJTIZVZFNCM-UHFFFAOYSA-J |
Canonical SMILES |
[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Cl-].[Cl-].[Sn+4] |
Origin of Product |
United States |
Mechanistic Investigations of Stannsoporfin S Biological Actions
Heme Oxygenase System Inhibition
Stannsoporfin functions as a potent inhibitor of the heme oxygenase (HO) enzyme system, which is composed of two primary isoforms: the inducible HO-1 and the constitutively expressed HO-2. medkoo.com By acting as a competitive inhibitor, this compound directly interferes with the catalytic activity of these enzymes, which are responsible for the oxidative cleavage of heme to produce biliverdin (B22007), iron, and carbon monoxide. aap.orgmallinckrodt.comgoogle.com
This compound is a potent competitive inhibitor of heme oxygenase-1 (HO-1). medkoo.com It competes with the natural substrate, heme, for the active site of the enzyme. nih.gov This inhibition is a key mechanism in its potential therapeutic applications, such as reducing bilirubin (B190676) production in neonatal jaundice. medkoo.comgoogle.commallinckrodt.com The inhibition of HO-1 by this compound has been demonstrated in various in vitro and in vivo models. medkoo.com For instance, studies in A549 non-small-cell lung cancer cell lines showed that this compound effectively inhibited HO-1 activity, which in turn reduced cell proliferation and migration. medkoo.com This inhibitory action is attributed to its structural similarity to heme, allowing it to bind to the enzyme's active site without undergoing the subsequent catalytic degradation. medscape.com The inhibition of HO-1-mediated heme catabolism is a central aspect of this compound's biological activity. medkoo.com
In addition to its effects on HO-1, this compound is also a competitive inhibitor of heme oxygenase-2 (HO-2). medkoo.com While HO-1 is an inducible enzyme often associated with cellular stress responses, HO-2 is constitutively expressed in various tissues and is thought to play a role in normal physiological processes. Research indicates that various metalloporphyrins, including this compound, tend to exhibit a more selective inhibition of the HO-2 isoenzyme over HO-1. scienceopen.com An early study in rats suggested a particular selectivity of a related compound, tin protoporphyrin (SnPP), towards inhibiting HO-2, even causing a significant disruption to the integrity of the HO-2 protein. frontiersin.org
Competitive Inhibition of Heme Oxygenase-2 (HO-2)
Downstream Biochemical and Cellular Effects
The inhibition of the heme oxygenase system by this compound precipitates a series of significant downstream biochemical and cellular changes. These effects are a direct consequence of the reduced catabolism of heme and the subsequent decrease in its metabolic byproducts.
The primary and most well-documented downstream effect of this compound is the regulation of bilirubin production. mallinckrodt.comdrugbank.comgoogle.com Bilirubin, a yellow pigment, is a final product of heme degradation. google.comprnewswire.com The pathway begins with the conversion of heme to biliverdin by heme oxygenase, and biliverdin is then rapidly converted to bilirubin by the enzyme biliverdin reductase. mallinckrodt.comgoogle.commedscape.com By inhibiting heme oxygenase, this compound effectively halts the initial, rate-limiting step of this process, thereby preventing the formation of bilirubin. drugbank.comnih.govnih.gov This direct inhibition of bilirubin production at its source is the fundamental mechanism behind its investigation as a therapeutic agent for conditions characterized by excessive bilirubin levels, such as neonatal hyperbilirubinemia. mallinckrodt.comdrugbank.comprnewswire.com Clinical studies have shown that this compound can prevent excessive neonatal hyperbilirubinemia and lessen the need for phototherapy in newborns. medkoo.com
This compound is also known to influence the metabolism of tryptophan in mammals. drugbank.comepo.orggoogle.com Tryptophan metabolism is a complex series of pathways, one of which is initiated by the enzyme indoleamine 2,3-dioxygenase (IDO). wikipedia.orgebi.ac.uk IDO is a heme-containing enzyme that catalyzes the first and rate-limiting step in the conversion of tryptophan to kynurenine. wikipedia.org Given that this compound interacts with heme-containing enzymes, its influence on tryptophan metabolism is likely mediated through its effects on enzymes like IDO. drugbank.comwikipedia.org By controlling the rate of tryptophan metabolism, this compound can modulate the various biological activities associated with tryptophan and its catabolites. drugbank.comgoogle.com
Effects on Heme Excretion in Mammals
This compound is known to increase the rate at which unmetabolized heme is excreted by mammals. drugbank.comncats.io By blocking the heme oxygenase enzyme, this compound prevents the degradation of heme into biliverdin, carbon monoxide, and iron. scienceopen.commedscape.com Consequently, the intact heme molecule is shunted away from its catabolic pathway and instead is excreted, primarily in the bile. ncats.iomedscape.com Studies in bile-cannulated rats have demonstrated that the administration of this compound leads to an increased biliary excretion of unmetabolized heme. ncats.io This effect is central to its mechanism in reducing bilirubin production. ncats.ionih.gov
| Organism | Effect of this compound | Excretory Route |
| Mammals (general) | Increased excretion of unmetabolized heme. drugbank.comncats.io | Bile ncats.io |
| Rats (bile-cannulated) | Increased biliary excretion of unmetabolized heme. ncats.io | Bile |
Inhibition of Intestinal Heme Oxygenase Activity and Heme-Iron Absorption
This compound effectively inhibits heme oxygenase activity within the intestine. medkoo.comfrontierspecialtychemicals.com This inhibition directly impacts the absorption of iron derived from dietary heme. Heme iron, which is typically absorbed more readily than non-heme iron, requires the action of heme oxygenase to release the iron from the porphyrin ring so it can be utilized by the body. researchgate.net By inhibiting this enzymatic step, this compound reduces the amount of iron absorbed from intestinal heme. medkoo.comfrontierspecialtychemicals.com
Research has shown that repeated doses of this compound can lead to the inhibition of intestinal heme oxygenase, which is involved in iron absorption, and may potentially lead to anemia. medscape.com This underscores the crucial role of intestinal heme oxygenase in the process of dietary heme-iron assimilation.
| Location | Enzyme | Effect of this compound | Consequence |
| Intestine | Heme Oxygenase medkoo.comfrontierspecialtychemicals.com | Inhibition medkoo.comfrontierspecialtychemicals.com | Decreased heme-iron absorption medkoo.comfrontierspecialtychemicals.com |
Role of Bach1 in Heme Oxygenase Induction by this compound
Interestingly, while this compound is a competitive inhibitor of heme oxygenase, it also paradoxically induces the expression of the heme oxygenase-1 (HO-1) gene. nih.gov The mechanism behind this induction involves a transcriptional repressor known as Bach1. nih.govresearchgate.net
Under normal conditions, Bach1 binds to specific DNA sequences, known as antioxidant response elements (AREs), in the promoter region of the HO-1 gene, suppressing its transcription. researchgate.netplos.org When intracellular levels of heme increase, heme binds to Bach1, causing it to detach from the ARE and be exported from the nucleus for degradation. researchgate.netplos.org This de-repression allows for the binding of the transcriptional activator Nrf2, leading to the induction of HO-1 gene expression. researchgate.net
This compound, as a structural analogue of heme, mimics this effect. researchgate.net It binds to Bach1, leading to the de-repression of the HO-1 promoter. nih.gov Furthermore, studies have shown that this compound accelerates the degradation of the Bach1 protein itself. nih.gov Therefore, this compound induces HO-1 expression through a dual mechanism: it displaces Bach1 from the HO-1 promoter and promotes the breakdown of the Bach1 repressor protein. nih.gov Research using Bach1 shRNA in Hepa cells confirmed that even with reduced Bach1 levels, this compound treatment further increased HO-1 mRNA, indicating its potent role in this regulatory pathway. nih.gov
| Molecule | Action | Effect on HO-1 Gene |
| Bach1 | Binds to Antioxidant Response Element (ARE) researchgate.netplos.org | Represses transcription researchgate.net |
| Heme | Binds to Bach1, causing its dissociation from ARE researchgate.netplos.org | De-repression, allows Nrf2 binding and transcription researchgate.net |
| This compound | Binds to Bach1, causing its dissociation from ARE nih.gov | De-repression, allows transcription nih.gov |
| This compound | Accelerates Bach1 protein degradation nih.gov | Further enhances de-repression nih.gov |
Preclinical Research and Emerging Therapeutic Applications
Research in Hyperbilirubinemia Management
Stannsoporfin's primary mechanism of action in the context of hyperbilirubinemia is the competitive inhibition of heme oxygenase, thereby reducing the production of bilirubin (B190676). drugbank.comscienceopen.com Bilirubin is a product of heme breakdown, and excessive levels can be neurotoxic, particularly in newborns. google.com
In vitro studies have been crucial in elucidating the molecular mechanisms of this compound. Research using various cell lines has demonstrated its ability to potently inhibit HO activity, leading to a decrease in bilirubin production. medkoo.com Studies in non-small-cell lung cancer (NSCLC) cell lines, for instance, showed that this compound inhibited HO activity, which in turn reduced cell proliferation and migration in the A549 cell line. medkoo.com These studies often explore the downstream effects of HO inhibition, such as increased oxidative stress within the cells. medkoo.com The primary action of this compound is to block the conversion of heme into biliverdin (B22007), the precursor to bilirubin. drugbank.com
Preclinical studies in animal models have provided in vivo evidence for the efficacy of this compound. In a transgenic mouse model, oral administration of tin mesoporphyrin was effective in reducing bilirubin production following an oral heme load. medkoo.com Studies in neonatal rats have also been a part of the extensive preclinical program to support its clinical development for neonatal jaundice. fda.gov Furthermore, research in murine models of various diseases, such as tuberculosis, has utilized this compound to probe the role of heme oxygenase-1 (HO-1) inhibition, demonstrating its biological activity in vivo. nih.govasm.org These animal studies have been fundamental in establishing the compound's favorable preclinical safety profile at clinically relevant doses. fda.gov
This compound (tin mesoporphyrin, SnMP) has been compared to other metalloporphyrins, most notably tin protoporphyrin (SnPP), in various preclinical settings. This compound has been shown to be a more potent inhibitor of heme oxygenase than SnPP. scienceopen.com In preclinical studies for host-directed therapy against tuberculosis, both SnPP and this compound were evaluated for their ability to inhibit HO-1. nih.govresearchgate.net These studies highlighted that while both compounds act on the same target, their efficacy and impact on immune responses can differ depending on the experimental model and context. researchgate.netbiorxiv.org For instance, one study in a C57BL/6 murine model of tuberculosis showed that SnPP reduced the lung bacillary burden. nih.govresearchgate.net A subsequent study in BALB/c mice compared the adjunctive activity of both SnPP and this compound with a novel anti-tuberculosis regimen. nih.gov
| Feature | This compound (SnMP) | Tin Protoporphyrin (SnPP) | Zinc Protoporphyrin (ZnPP) |
| Primary Target | Heme Oxygenase (HO-1, HO-2) medkoo.com | Heme Oxygenase (HO-1) nih.govresearchgate.net | Heme Oxygenase |
| Potency | Considered more potent than SnPP scienceopen.com | Less potent than SnMP scienceopen.com | Used as a reference HO inhibitor |
| Preclinical Use | Hyperbilirubinemia, Immunomodulation medkoo.comnih.gov | Hyperbilirubinemia, Immunomodulation nih.govresearchgate.net | Research tool for HO inhibition |
| Observed Effects | Reduces bilirubin production, modulates macrophage and T-cell function medkoo.comnih.gov | Reduces bilirubin production, modulates immune responses nih.govresearchgate.net | Inhibition of heme metabolism |
Animal Model Investigations of Heme Oxygenase Inhibition (e.g., Rodents, Nonhuman Primates)
Immunomodulatory Research
Beyond its effects on heme metabolism, this compound has been found to possess significant immunomodulatory properties. The inhibition of HO-1, an enzyme known to have anti-inflammatory and immunosuppressive functions, is central to these effects. nih.govresearchgate.net
Research indicates that this compound can influence the polarization of macrophages. HO-1 induction is typically associated with the promotion of an anti-inflammatory M2 macrophage phenotype, which can be less effective at clearing certain pathogens. nih.govresearchgate.net By inhibiting HO-1, this compound can shift the balance towards a pro-inflammatory M1 phenotype. nih.govresearchgate.net In a murine model of tuberculosis, treatment with this compound monotherapy was associated with a significant upregulation of Cd38, a marker for M1 macrophages. nih.govbiorxiv.org This shift is believed to enhance the host's ability to control infections like Mycobacterium tuberculosis. nih.govresearchgate.net The upregulation of M1 markers suggests a move towards a more potent microbicidal state. nih.govbiorxiv.org
| Research Area | Key Findings | Model System |
| Macrophage Polarization | This compound monotherapy significantly increased the expression of the M1 macrophage marker Cd38. nih.govbiorxiv.org | In vivo (Mtb-infected BALB/c mice) nih.gov |
| Mechanism | Inhibition of HO-1, which normally promotes an anti-inflammatory M2 phenotype. nih.govresearchgate.net | Inferred from HO-1 function |
This compound has been shown to directly impact T-cell function. In vitro studies have demonstrated that it can induce the activation, proliferation, and maturation of naive CD4+ and CD8+ T cells. researchgate.netnih.govnih.gov This effect is not antigen-specific but occurs through interactions with CD14+ monocytes, dependent on MHC class I and II molecules. researchgate.netnih.gov The inhibition of HO-1 in monocytes appears to be the key mechanism, removing a suppressive signal and allowing for T-cell activation. researchgate.net Furthermore, the suppressive activity of regulatory T cells (Tregs) was found to be impaired by this compound, further contributing to a heightened T-cell response. nih.gov This suggests that HO-1 plays a significant role in maintaining T-cell quiescence, and its inhibition by this compound can unleash T-cell activity. researchgate.netnih.gov
| T-Cell Type | Effect of this compound | Mediating Cell |
| Naive CD4+ T cells | Activation, proliferation, and maturation researchgate.netnih.govnih.gov | CD14+ Monocytes researchgate.netnih.gov |
| Naive CD8+ T cells | Activation, proliferation, and maturation researchgate.netnih.govnih.gov | CD14+ Monocytes researchgate.netnih.gov |
| Regulatory T cells (Tregs) | Impaired suppressive activity nih.gov | N/A |
Regulation of Pro-inflammatory Cytokine Gene Expression (e.g., TNF-α, IL-1β, IL-6)
This compound has been shown to modulate the expression of pro-inflammatory cytokine genes. nih.govbiorxiv.orgresearchgate.net Heme oxygenase-1 (HO-1) induction can lead to the production of carbon monoxide (CO), which has immunomodulatory effects, including the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). researchgate.netnih.govbiorxiv.orgbiorxiv.org By inhibiting HO-1, this compound can influence the levels of these critical cytokines. In preclinical models of Mycobacterium tuberculosis infection, treatment with this compound alone regulated the gene expression of TNF-α in the lungs. nih.govnih.govbiorxiv.org As early as two weeks after starting treatment in these models, adjunctive therapy with this compound was observed to differentially alter the expression of pro-inflammatory cytokine genes. nih.govbiorxiv.orgresearchgate.netresearchgate.netasm.orgnih.govnih.gov This suggests a role for this compound in reprogramming the host immune response to infection.
Enhancement of Nitric Oxide Production by Macrophages
Research indicates that the inhibition of heme oxygenase-1 can enhance the production of nitric oxide (NO) by macrophages. researchgate.netbiorxiv.org Specifically, the related compound tin protoporphyrin (SnPP), another HO-1 inhibitor, has been shown to enhance interferon-gamma (IFN-γ)-dependent nitric oxide synthase 2 (NOS2)-induced nitric oxide production by macrophages. researchgate.netbiorxiv.org This leads to better control of bacterial growth. researchgate.netbiorxiv.org Macrophages with elevated nitric oxide synthase activity are associated with a pro-inflammatory phenotype, which is crucial for killing intracellular pathogens. frontiersin.org
Research in Infectious Disease Models
The immunomodulatory effects of this compound have led to its investigation as a potential host-directed therapy for infectious diseases, most notably tuberculosis.
Host-Directed Therapy (HDT) Approaches for Mycobacterium tuberculosis (Mtb)
Host-directed therapies (HDTs) represent a novel strategy for treating tuberculosis by enhancing the host's immune ability to clear the infection. nih.govresearchgate.netasm.org this compound is being explored as one such HDT. researchgate.netasm.org The rationale lies in the fact that Mtb infection induces the expression of HO-1 in macrophages, which can suppress the host's immune response and promote bacterial survival. researchgate.netnih.govbiorxiv.org By inhibiting HO-1, this compound aims to counteract this immunosuppressive effect and boost the host's ability to fight the infection. researchgate.netasm.org Several studies have highlighted the potential of HO-1 inhibitors as a promising HDT strategy for TB. nih.govresearchgate.net
Impact on Bacillary Burden in Murine Models of Tuberculosis
Preclinical studies in murine models of tuberculosis have demonstrated the potential of this compound to reduce the bacterial load. In BALB/c mice chronically infected with Mtb, this compound monotherapy was shown to reduce the mean lung bacillary burden. nih.gov When used as an adjunct to a novel multi-drug resistant tuberculosis (MDR-TB) regimen (SPaO), this compound showed enhanced bactericidal activity. nih.govresearchgate.netasm.orgnih.gov
For instance, after four weeks of treatment, the combination of the SPaO regimen with this compound resulted in a significant additional reduction in the mean lung bacillary burden compared to the SPaO regimen alone. nih.govresearchgate.netresearchgate.netasm.orgnih.govnih.gov Specifically, a 0.69 log10 reduction was observed. nih.govresearchgate.netasm.orgnih.govnih.gov After six weeks of treatment with a higher dose of this compound as an adjunct to the SPaO regimen, the lung bacterial burden was further reduced. researchgate.netasm.org
| Treatment Group | Duration of Treatment | Change in Lung Bacillary Burden (log10 CFU) | Reference |
|---|---|---|---|
| This compound Monotherapy vs. Vehicle | 2 weeks | -0.67 | nih.gov |
| This compound Monotherapy vs. Vehicle | 4 weeks | -1.1 | nih.gov |
| SPaO + this compound vs. SPaO alone | 4 weeks | -0.69 | nih.govresearchgate.netasm.orgnih.govnih.gov |
| SPaO + this compound vs. SPaO alone | 6 weeks | -0.78 | researchgate.netasm.org |
Mechanisms of Enhanced Bactericidal Activity in Multi-Drug Resistant Tuberculosis Regimens
The enhanced bactericidal activity of this compound when combined with MDR-TB regimens is attributed to its immunomodulatory effects. nih.govasm.org By inhibiting HO-1, this compound is thought to shift the macrophage phenotype towards a more pro-inflammatory M1 state, which is more effective at killing intracellular Mtb. researchgate.net This is supported by the upregulation of CD38, a marker for M1 macrophages, in the lungs of Mtb-infected mice treated with this compound. nih.govbiorxiv.orgresearchgate.netresearchgate.netasm.orgnih.govnih.gov This modulation of the host's immune response, creating a less permissive environment for the bacteria, complements the direct action of the antibiotic regimen. nih.govasm.org
Neurological Research
While the primary focus of recent preclinical research on this compound has been on infectious diseases, its role in neurological contexts has also been considered, particularly in relation to its initial development for neonatal hyperbilirubinemia. firstwordpharma.commallinckrodt.com Very high levels of bilirubin can lead to severe neurological defects. firstwordpharma.com There has been concern regarding the potential long-term neurodevelopmental effects associated with this compound, given the potential impact of heavy metal exposure on the developing brain and the neuroprotective functions of heme oxygenase. fda.gov
Experimental Studies in Intracerebral Hemorrhage (ICH) Models
Intracerebral hemorrhage (ICH) is a devastating form of stroke with high rates of mortality and morbidity, often exacerbated by secondary brain injury mechanisms, including inflammation and cell death triggered by the components of extravasated blood. drugbank.comnih.gov Preclinical studies have explored the potential of this compound as a neuroprotective agent in experimental models of ICH. drugbank.com
In a pivotal study using a pig model of ICH, autologous blood was infused into the frontal white matter to create a hematoma. drugbank.com The introduction of this compound directly into the hematoma was investigated to assess its impact on the primary injury and subsequent edema. drugbank.com
Reduction of Edema and Hematoma in Neurological Injury Models
A significant finding from in vivo studies is the ability of this compound to reduce both edema and hematoma volume following an intracerebral hemorrhage. drugbank.com In a pig model, the administration of this compound into the induced hematoma resulted in a statistically significant decrease in both the size of the hematoma and the surrounding edema when measured 24 hours after the initial hemorrhage. drugbank.com This suggests that this compound may mitigate the initial damage and the subsequent inflammatory response that contributes to swelling. wikipedia.orgdrugbank.com The reduction in intracerebral mass is a critical therapeutic goal in managing ICH to prevent a rise in intracranial pressure, which can lead to further brain injury and death. drugbank.com
| Treatment Group | Hematoma Volume (cc) | Edema Volume (cc) |
|---|---|---|
| Vehicle Controls | 1.39 +/- 0.30 | 1.77 +/- 0.31 |
| This compound (SnMP) | 0.68 +/- 0.08 | 1.16 +/- 0.33 |
Data derived from a study in a pig model of intracerebral hemorrhage. drugbank.com
This compound's Interaction with the Blood-Brain Barrier Permeability
The blood-brain barrier (BBB) is a critical interface that protects the central nervous system. medscape.commdpi.com Its permeability is a key factor in the development of brain edema following injuries like ICH. medscape.comamegroups.org While direct studies on this compound's interaction with BBB permeability in ICH are not extensively detailed in the provided results, its ability to reduce edema suggests a potential influence. drugbank.com In conditions like hyperbilirubinemia, factors that affect the permeability of the blood-brain barrier can influence the entry of neurotoxic substances into the brain. medscape.com The neonatal blood-brain barrier, for instance, is known to be more permeable than that of an adult. medscape.com this compound's role in inhibiting heme oxygenase, an enzyme present in the central nervous system, may indirectly affect pathways that regulate BBB integrity, particularly in the context of inflammation and oxidative stress that follow a hemorrhagic event. mdpi.comoncohemakey.com
Research in Organ Preservation and Transplantation
Ischemia-reperfusion injury is a major challenge in organ transplantation, affecting graft function and long-term survival. uni-muenchen.deresearchgate.net Heme oxygenase-1 (HO-1) is recognized as a protective molecule in this context, and its modulation is an area of active research. researchgate.netfrontierspartnerships.org
Applications in Warm Ischemia Time (WIT) Mitigation for Grafts
Warm ischemia time (WIT), the period an organ is without blood supply at body temperature, is a critical factor determining the success of transplantation. patsnap.comnih.gov Prolonged WIT leads to significant cellular injury. nih.gov Research has explored the use of this compound in conjunction with subnormothermic machine perfusion (SNMP) to mitigate the detrimental effects of WIT. patsnap.com A study on rat hindlimbs demonstrated that SNMP could extend the viable WIT. patsnap.com The inclusion of this compound in the perfusion solution is being investigated for its potential to further protect the graft during this vulnerable period. patsnap.com
Studies on Graft Viability and Restoration (Ex Vivo and In Vivo)
Studies have shown that this compound can be effective in restoring graft viability after warm ischemia, both in ex vivo and in vivo settings. patsnap.com By inhibiting heme oxygenase, this compound may reduce the accumulation of toxic byproducts of heme degradation that contribute to ischemia-reperfusion injury. drugbank.com This can lead to improved graft function and a higher likelihood of successful transplantation. The ability to restore grafts even after a period of warm ischemia has significant implications for expanding the pool of viable donor organs. patsnap.com
Oncology Research
The role of heme oxygenase-1 (HO-1) in cancer is complex; its overexpression has been linked to tumor progression and resistance to therapy in some cancers. researchgate.net This has led to the investigation of HO-1 inhibitors like this compound as potential anticancer agents.
Preclinical studies have explored the use of this compound in various cancer models. In a murine model of breast cancer, this compound was found to inhibit the immune-suppressive activity of myeloid-derived suppressor cells by targeting HO-1, thereby enhancing the efficacy of chemotherapy. medkoo.com Research on non-small-cell lung cancer (NSCLC) has also shown that this compound can selectively reduce the proliferation of A549 cancer cells. researchgate.netmedkoo.com This effect is thought to be mediated by interfering with both the heme oxygenase and glutathione (B108866) systems, leading to increased oxidative stress within the cancer cells. researchgate.net
| Cancer Type | Experimental Model | Observed Effect of this compound |
|---|---|---|
| Breast Cancer | Spontaneous murine model | Inhibited immune suppression by targeting myeloid HO-1 activity, enhancing chemotherapy efficacy. medkoo.com |
| Non-Small-Cell Lung Cancer (NSCLC) | A549 cell line | Selectively reduced cell proliferation by interfering with heme oxygenase and glutathione systems. researchgate.netmedkoo.com |
Exploration as an Immune Checkpoint Inhibitor in Preclinical Cancer Models
Recent preclinical studies have repositioned this compound as a novel immune checkpoint inhibitor. kcl.ac.uk This research investigates heme oxygenase-1 (HO-1), an enzyme often overexpressed in various cancers, as a target for immune checkpoint blockade, particularly in conjunction with chemotherapy. kcl.ac.uknih.gov
In a preclinical murine model of breast cancer (MMTV-PyMT), this compound was evaluated alongside the chemotherapeutic agent 5-fluorouracil. kcl.ac.uk The findings demonstrate that this compound targets the activity of HO-1 within myeloid cells in the tumor microenvironment. kcl.ac.uk This inhibition was shown to block the immune-suppressive functions of these myeloid cells, thereby enhancing the antitumor activity of chemotherapy-stimulated CD8+ T cells. kcl.ac.uk
Single-cell RNA sequencing analysis of human breast tumors supported these findings by revealing that the myeloid lineage is a primary source of HO-1 expression and that its expression often coincides with other immune checkpoint molecules like PD-L1 and PD-L2. kcl.ac.uk Furthermore, clinical data analysis from breast cancer patients indicated that high HO-1 expression is a poor prognostic factor in individuals receiving chemotherapy. kcl.ac.uk When compared therapeutically in vivo, the efficacy of this compound in combination with immune-stimulating chemotherapy was found to be comparable to that of PD-1 blockade in preclinical models. kcl.ac.uk This suggests that targeting the HO-1 pathway with this compound could represent a new strategy in immune-oncology to augment the effectiveness of chemotherapy. kcl.ac.uknih.gov
Interference with Heme Oxygenase and Glutathione Systems in Cancer Cell Proliferation (e.g., Non-Small Cell Lung Cancer Cell Lines)
The role of this compound in modulating cancer cell proliferation has been specifically investigated in non-small cell lung cancer (NSCLC), where the heme oxygenase (HO) system is often upregulated to maintain redox homeostasis. researchgate.netnih.gov Studies have shown a significant overexpression of the HO-1 protein in A549 NSCLC cells compared to non-cancerous bronchial epithelial cells. researchgate.netnih.gov
The pharmacological inhibition of HO activity in A549 cells with this compound leads to a marked reduction in both cell proliferation and migration. nih.govmedkoo.com This anti-proliferative effect is linked to an increase in intracellular oxidative stress. researchgate.netnih.gov Treatment with this compound was observed to upregulate reactive oxygen species (ROS) and concurrently deplete the cellular content of glutathione (GSH), a critical antioxidant. researchgate.netnih.gov This disruption of the glutathione system and the broader redox balance appears to be a key mechanism behind its selective impact on A549 cell viability. researchgate.netmedkoo.com However, it was noted that another NSCLC subtype, NCI-H292, showed minimal response to this compound, indicating that this therapeutic approach may be specific to certain cancer subtypes. medkoo.com
| Parameter | Observed Effect | Associated Mechanism | Reference |
|---|---|---|---|
| Cell Proliferation | Reduced | Inhibition of Heme Oxygenase (HO) activity | nih.govmedkoo.com |
| Cell Migration | Reduced | Inhibition of Heme Oxygenase (HO) activity | nih.govmedkoo.com |
| Oxidative Stress | Increased | Upregulation of Reactive Oxygen Species (ROS) | researchgate.net |
| Glutathione (GSH) Content | Depleted | Interference with the glutathione system | researchgate.net |
Development of Targeted Nanoparticle Systems for Chemo- and Immuno-Combination Therapy (e.g., Acute Myelogenous Leukemia)
To enhance its therapeutic potential and enable targeted delivery, this compound has been incorporated into advanced nanoparticle systems for combination cancer therapies. hanyang.ac.kr One such system involves a lipid-polymer hybrid nanoparticle (hNP) designed for treating Acute Myelogenous Leukemia (AML), a blood cancer with high mortality. hanyang.ac.kr
In this approach, this compound, acting as an HO-1 inhibitor, is loaded into the hNP. hanyang.ac.kr The nanoparticle's surface is modified with an engineered antibody fragment that specifically targets leukemia cells, facilitating active delivery. hanyang.ac.kr Concurrently, the nanoparticle is designed to passively target CD11b+ myeloid cells within the bone marrow niche. hanyang.ac.kr
Preclinical studies using a human AML-bearing orthotopic mouse model demonstrated that this dual-targeted nanoparticle (T-hNP/SnMP) effectively enhances the therapeutic effects of the conventional chemotherapeutic agent, daunorubicin. hanyang.ac.kr The inhibition of HO-1 by the delivered this compound achieved two key outcomes: it increased the chemo-sensitivity of the human leukemia cells and it boosted an anti-tumor immune response. hanyang.ac.kr This immune activation resulted from the reprogramming of bone marrow myeloid cells, leading to the recruitment of monocyte-lineage cells and the induction of inflammatory genes. hanyang.ac.kr An ex vivo study further confirmed that HO-1 inhibition in bone marrow CD11b+ myeloid cells enhanced their immune response against apoptotic leukemia cells. hanyang.ac.kr This research highlights the potential of a dual cell-targeted nanoparticle system carrying this compound as a novel strategy for chemo-immunotherapy in AML. hanyang.ac.kr
Investigations in General Metabolic and Liver Diseases
This compound has been investigated for its potential therapeutic applications in metabolic and liver diseases, primarily due to its function as a competitive inhibitor of heme oxygenase. drugbank.comnih.gov The enzyme plays a crucial role in heme catabolism, and its inhibition can modulate pathways related to bilirubin production and inflammation. nih.govwikipedia.org
In preclinical models of obesity and type-2 diabetes, the role of HO inhibition was studied. In Zucker-diabetic-fatty rats, a model for obese type-2 diabetes, administration of the HO inhibitor stannous-mesoporphyrin (SnMP) was used to contrast the effects of HO upregulation. nih.gov While HO induction with hemin (B1673052) showed beneficial effects by reducing hepatic triglycerides, cholesterol, and inflammation, the inhibition by SnMP abolished these positive outcomes, confirming the role of the HO system in this context. nih.gov
Additionally, studies in humans have explored this compound's effect on heme pathway intermediates. Administration of this compound to patients with stable hyperexcretion in acute hepatic porphyria resulted in decreased urinary excretion of these intermediates. nih.gov It also led to significant decreases in plasma bilirubin concentrations in normal subjects. nih.gov These findings underscore its potential utility in managing conditions characterized by disordered heme metabolism and hyperbilirubinemia. drugbank.comnih.gov
Advanced Synthesis and Formulation Research
Methodologies for High-Purity Synthesis
The synthesis of high-purity stannsoporfin, or tin (IV) mesoporphyrin IX dichloride, is critical for its potential therapeutic applications. google.comepo.org Research has focused on developing robust and scalable methods to produce this compound with minimal impurities. google.com These methods often start from hemin (B1673052) (protoporphyrin IX iron (III) chloride) and involve a two-step process: the formation of an intermediate mesoporphyrin IX, followed by the insertion of tin. epo.orgnalsarpro.org
Hydrogenation-Based Synthesis Methods (e.g., from Hemin)
A common route to this compound synthesis begins with the catalytic hydrogenation of hemin. epo.orgnalsarpro.org This reductive process serves a dual purpose: it removes the iron ion from the porphyrin ring and reduces the vinyl groups of the protoporphyrin IX to ethyl groups, thereby converting it into mesoporphyrin IX. google.com The reaction is typically carried out by heating hemin in an organic solvent, such as formic acid, with a hydrogenation catalyst under a hydrogen atmosphere. google.comepo.org
Developmental studies have shown that pre-hydrogenating the catalyst before introducing the hemin starting material can optimize the reaction. google.com This pre-treatment of the catalyst helps ensure efficient removal of iron and reduction of the vinyl groups. google.com
Metal Insertion into Porphyrin Rings (e.g., Tin Salts, Tin Oxide, Tin Chloride)
Following the formation of mesoporphyrin IX, the next crucial step is the insertion of tin into the porphyrin ring. google.comepo.org Various tin compounds can be utilized for this metalation process, including tin(II) salts like tin(II) chloride, and tin(II) oxide. google.comnalsarpro.org
One method involves reacting mesoporphyrin IX with a tin salt in the absence of a proton scavenger. google.com Another approach utilizes tin(II) oxide under acidic conditions, for instance, dissolved or suspended in acetic acid or formic acid. google.com The mesoporphyrin IX, also dissolved or suspended in an acid like formic acid, is then added to the tin(II) oxide solution. google.com The reaction to insert tin is often performed in an acid such as acetic acid, typically under reflux, using Sn(II) in the presence of an oxidant. epo.orgnalsarpro.org The presence of an acetate (B1210297) ion, which buffers the solution, can enhance the deprotonation of the porphyrin. nalsarpro.org
A novel method for tin insertion involves reacting mesoporphyrin IX with tin(II) oxide to form this compound, which can significantly reduce the synthesis time. google.com This process is carefully controlled, often involving the dropwise addition of the mesoporphyrin solution to the tin(II) oxide solution over several hours at an elevated temperature. google.com
Hydrogen-Free Hydrogenation Approaches
While traditional methods rely on a hydrogen atmosphere for the initial reduction of hemin, research has also explored hydrogen-free hydrogenation methods to form the mesoporphyrin intermediate. googleapis.com These alternative approaches aim to simplify the synthesis process and may offer advantages in terms of safety and scalability. googleapis.com
Strategies for Large-Scale (Bulk) Production
The transition from laboratory-scale synthesis to large-scale (bulk) production of high-purity this compound presents several challenges. google.com Strategies to address this have focused on optimizing reaction conditions and developing processes that can consistently yield large quantities of the final product in a single batch. google.comjustia.com
Key aspects of large-scale production include:
Pre-hydrogenation of the catalyst: As mentioned earlier, this step is crucial for optimal results in the initial hydrogenation of hemin. google.com
Controlled tin insertion: The rate of oxidation during the tin insertion step is carefully managed. google.com
Absence of proton scavengers: Avoiding proton scavengers during the tin insertion step has been identified as a key factor for success. google.com
Batch sizes: Methods have been developed to produce this compound in large-scale amounts, defined as at least 10 grams, with capabilities for producing batches of 1.0 kg, 2.0 kg, or even 5.0 kg. google.com
Table 1: Key Parameters in Large-Scale this compound Synthesis
| Parameter | Description | Finding/Optimization |
| Starting Material | The initial compound used for synthesis. epo.orgnalsarpro.org | Hemin (Protoporphyrin IX iron (III) chloride) is commonly used. epo.orgnalsarpro.org |
| Catalyst | Substance to increase the rate of the hydrogenation reaction. google.com | Palladium on carbon is a preferred hydrogenation catalyst. google.com |
| Catalyst Treatment | Preparation of the catalyst before the reaction. google.com | Pre-hydrogenation of the catalyst is recommended for optimal results. google.com |
| Tin Source | The chemical used to insert tin into the porphyrin ring. google.com | Tin(II) oxide and tin(II) salts are effective. google.com |
| Reaction Conditions | The environment in which the synthesis is carried out. google.com | Tin insertion is performed under acidic conditions, and the absence of proton scavengers is crucial. google.com |
| Production Scale | The amount of this compound produced in a single run. google.com | Methods are designed for bulk production, with batches of at least 10 grams and up to several kilograms. google.com |
Purification Methodologies (e.g., Chromatography)
Achieving the high purity required for pharmaceutical applications necessitates effective purification methods. google.comgoogleapis.com After the synthesis of tin (IV) mesoporphyrin, additional purification steps are often employed. google.com
One common technique is column chromatography. epo.org However, this can be complex and may not be ideal for industrial-scale production. epo.org Alternative and supplementary purification methods include treating the crude this compound with diatomaceous earth and/or activated carbon. google.com This involves dissolving or suspending the compound in a solvent, adding the purifying agent, filtering it off, and then recovering the purified this compound from the filtrate. google.com High-performance liquid chromatography (HPLC) is also used to analyze and ensure the purity of the final product. cambridge.orgresearchgate.net The goal of these purification strategies is to reduce the amount of any single impurity to less than 0.1%. google.com
Development of Advanced Formulations
The development of advanced formulations for this compound is a key area of ongoing research, aimed at improving its delivery and efficacy for potential therapeutic uses. While early clinical studies have often used formulations in sodium phosphate (B84403) buffer for administration, there is a recognized need for formulations with more favorable profiles, particularly for oral bioavailability. nih.govnih.gov
Future medicinal chemistry studies are expected to focus on creating formulations that are not only effective but also have favorable toxicity profiles. nih.govnih.gov This includes the development of sterile liquid formulations and potentially other delivery systems that could enhance the therapeutic potential of this compound. pharmacompass.com The manufacturing of these formulations must adhere to Good Manufacturing Practices (GMP) to ensure quality and consistency. pharmacompass.com
Liposomal Preparations for Targeted Delivery and Enhanced In Vivo Efficacy
Liposomes are recognized as a valuable nanocarrier for targeted drug delivery, capable of improving therapies across many biomedical fields. frontiersin.org They have demonstrated benefits in stabilizing therapeutic compounds, overcoming barriers to cellular and tissue uptake, and enhancing the biodistribution of compounds to target sites in vivo. frontiersin.org This targeted approach allows for the effective delivery of encapsulated agents while minimizing systemic exposure. frontiersin.org The fundamental structure of liposomes, artificial lipid-based vesicles with a lipid bilayer, allows them to encapsulate a wide range of molecules. fujifilmpharma.com
The use of liposomal formulations can significantly alter the pharmacokinetics and biodistribution of a compound, leading to improved efficacy. frontiersin.orgfujifilmpharma.com For metalloporphyrins, the class of compounds to which this compound belongs, liposomal incorporation has been explored as a strategy to enhance targeted delivery and effectiveness. frontiersin.org Research has shown that this approach can significantly increase the delivery of metalloporphyrins to the spleen, a primary site of heme catabolism, thereby enhancing their efficacy. frontiersin.org By modifying the liposome's composition, such as by including cholesterol, it is possible to provide rigidity to the lipid bilayer, reduce the permeability of encapsulated hydrophilic substances, and stabilize the entire structure. mdpi.com
Advanced liposomal designs can further improve performance. For instance, formulations using synthetic dihydrosphingomyelin (DHSM) instead of conventional lipids like hydrogenated soy phosphatidylcholine (HSPC) have shown higher stability. fujifilmpharma.com The structural characteristics of DHSM, including a non-hydrolyzable amide bond, contribute to a more stable liposome (B1194612) capsule and a tighter lipid bilayer that is more resistant to leakage of the encapsulated drug. fujifilmpharma.com This enhanced stability can lead to better plasma retention and biodistribution in vivo. fujifilmpharma.com
Table 1: Advantages of Liposomal Drug Delivery Systems
| Feature | Benefit | Source |
|---|---|---|
| Enhanced Solubility | Can carry hydrophobic drugs within the lipid bilayer and hydrophilic drugs in the aqueous core. | mdpi.comnih.gov |
| Improved Stability | Protects the encapsulated compound from degradation in the body, prolonging its circulation time. | mdpi.commdpi.com |
| Targeted Delivery | Can be designed to accumulate in specific tissues, such as through the Enhanced Permeability and Retention (EPR) effect in tumors. | frontiersin.orgnih.gov |
| Modified Pharmacokinetics | Alters the distribution and elimination profile of the drug, often increasing its half-life and concentration at the target site. | frontiersin.org |
| Controlled Release | Formulations can be engineered for prolonged release of the therapeutic agent. | mdpi.com |
Strategies for Improved Oral Bioavailability
A significant challenge in the development of this compound is its limited oral absorption. frontiersin.orgdrugbank.com Research in both human subjects and rats has indicated that this compound is not orally absorbed. frontiersin.org One database lists its oral bioavailability as zero. drugbank.com This lack of oral uptake necessitates alternative administration routes and presents a hurdle for broader clinical application.
However, some studies have produced conflicting or species-dependent results. For example, one study observed that oral administration of this compound to adult mice did result in a subsequent systemic effect, implying some degree of intestinal absorption and activity. frontiersin.org This is in contrast to another study in adult rats where a high oral dose of this compound led to significant inhibition of heme oxygenase (HO) in the liver and spleen, but less so in the intestine compared to other metalloporphyrins like Zinc-bis-glycinate (ZnBG). frontiersin.org
The poor oral bioavailability of this compound is a recognized limitation, and recent research has underscored the need for the development of new formulations to address this issue. nih.govnih.govresearchgate.net Future medicinal chemistry studies are considered essential to create formulations with more favorable oral bioavailability profiles, which would enhance the translational potential of this class of compounds. nih.govresearchgate.net
Table 2: Reported Findings on this compound Oral Absorption
| Subject | Finding | Implication | Source |
|---|---|---|---|
| Humans | Not orally absorbed. | Requires non-oral administration routes for systemic effects. | frontiersin.org |
| Rats | Not orally absorbed. | Confirms poor oral uptake in this animal model. | frontiersin.org |
| Adult Mice | Oral administration demonstrated a systemic effect (decreased VeCO levels). | Suggests potential for some intestinal absorption, though mechanism and extent are unclear. | frontiersin.org |
Consideration of In Vivo Stability and Excretion Pathways
The in vivo profile of a compound is defined by its stability, distribution, and elimination from the body. For this compound, its in vivo efficacy is dependent on factors such as its route of administration and tissue distribution. nih.gov As a competitive inhibitor of heme oxygenase, this compound has a high binding affinity for the enzyme and is not oxidatively degraded by it. nih.gov
Pharmacokinetic data indicates that following intravenous administration, this compound has a half-life of approximately 3.8 hours. drugbank.com However, detailed information regarding its metabolic fate and specific route of elimination from the body is not widely available. drugbank.com
Table 3: Known Pharmacokinetic Parameters of this compound
| Parameter | Value / Description | Source |
|---|---|---|
| Mechanism of Action | Competitive inhibitor of heme oxygenase (HO). | drugbank.comnih.gov |
| Bioavailability (Oral) | 0 | drugbank.com |
| Half-life | 3.8 hours (following IV administration). | drugbank.com |
| Metabolism | Not Available. | drugbank.com |
| Route of Elimination | Not Available. | drugbank.com |
Photophysical and Photodynamic Research Perspectives
Photosensitizing Properties and Triplet State Analysis
The photosensitizing capabilities of a molecule are fundamentally linked to its ability to absorb light and efficiently populate a long-lived triplet excited state. Upon light absorption, the photosensitizer transitions from its ground state (S₀) to a short-lived singlet excited state (S₁), from which it can undergo intersystem crossing to a more stable triplet excited state (T₁). frontiersin.org
Research indicates that tin-based porphyrins are effective photosensitizers. nih.gov In vitro studies with the related compound tin protoporphyrin (SnPP) have shown that it possesses a high quantum yield for triplet state formation (approximately 0.6-0.8) and a long triplet lifetime (approximately 0.1-0.2 ms). researchgate.net The triplet lifetime of Stannsoporfin (SnMP) has been reported to be significantly higher than that of SnPP. nih.govscienceopen.com This long triplet lifetime is a crucial property for an effective photosensitizer, as it increases the probability of interaction with surrounding molecules, such as molecular oxygen. nih.gov
The photophysical parameters of these compounds, including triplet lifetime, can be influenced by factors such as the excitation wavelength. nih.govscienceopen.com For instance, the triplet lifetime of SnPP was shown to decrease by about 95% when the excitation wavelength was shifted to 450 nm. nih.govscienceopen.com Furthermore, modifications to the porphyrin macrocycle, such as the addition of quenching groups like iodine, can also reduce the triplet lifetime. nih.govscienceopen.com
Table 1: Comparative Photophysical Properties of Tin Porphyrins
| Compound | Triplet State Quantum Yield (Φ_T) | Triplet Lifetime (τ_T) | Singlet Oxygen Quantum Yield (Φ_Δ) | Notes |
|---|---|---|---|---|
| Tin Protoporphyrin (SnPP) | ~0.6 - 0.8 researchgate.net | ~0.1 - 0.2 ms (B15284909) researchgate.net | 0.58 (in MeO₂H) researchgate.net | Photosensitizing ability is similar to metal-free porphyrins. nih.govscienceopen.com |
| This compound (SnMP) | High (inferred) | Higher than SnPP nih.govscienceopen.com | Generates singlet oxygen aap.org | A potent inhibitor of heme oxygenase with known photosensitizing potential. aap.orgnih.gov |
| Tin Ethyl Etiopurpurin (SnET2) | Data available nih.gov | Data available nih.gov | Data available nih.gov | A second-generation photosensitizer studied for PDT. nih.govresearchgate.net |
Mechanisms of Photodynamic Action (e.g., Singlet Oxygen Generation, Triplet Excited States)
The photodynamic action of this compound and related tin porphyrins primarily follows a Type II photochemical mechanism. This process is initiated by the excitation of the photosensitizer to its triplet state (T₁). nih.govfrontiersin.org Due to its relatively long lifetime, the triplet-state photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. nih.govresearchgate.net
This energy transfer process, known as triplet-triplet annihilation, excites the oxygen molecule to its highly reactive singlet state (¹O₂, singlet oxygen), while the photosensitizer returns to its ground state. nih.govaap.org
Mechanism Steps:
Excitation: SnMP + hν → ¹SnMP* (Singlet Excited State)
Intersystem Crossing: ¹SnMP* → ³SnMP* (Triplet Excited State)
Energy Transfer (Type II): ³SnMP* + ³O₂ → SnMP + ¹O₂ (Singlet Oxygen)
This generated singlet oxygen is a potent cytotoxic agent that can react with a wide array of biological substrates, including amino acids, the guanine (B1146940) bases of DNA and RNA, and unsaturated lipids in cell membranes. nih.govaap.org These reactions lead to oxidative damage, membrane disruption, and ultimately, cell death. aap.org The efficient generation of singlet oxygen is a hallmark of an effective photosensitizer for photodynamic applications. nih.gov
Potential Applications in Photodynamic Therapy Research
While much of the clinical research on this compound has focused on its use as a heme oxygenase inhibitor, its inherent photosensitizing properties present significant potential for research in photodynamic therapy (PDT). nih.govresearchgate.netduke.edu PDT is a therapeutic modality that uses the combination of a photosensitizer, light of a specific wavelength, and oxygen to induce cell death. frontiersin.orggoogle.com
The photosensitizing characteristics of tin porphyrins have been noted as potentially advantageous in therapeutic contexts. For example, the photosensitizing properties of SnPP have been considered beneficial in the photodynamic treatment of psoriasis. nih.govscienceopen.com Tin porphyrins, in general, are recognized for their potential applications in PDT for treating cancer. nanobioletters.com
Research into other tin-based porphyrins, such as Tin Ethyl Etiopurpurin (SnET2), further highlights the potential of this class of compounds. SnET2 is a second-generation photosensitizer that has been investigated in preclinical and clinical studies for the PDT of various conditions, including cutaneous malignancies, prostate cancer, and endometrial ablation. researchgate.netresearchgate.netuc.pt The development and investigation of compounds like SnET2 underscore the viability of exploring this compound and its derivatives for similar PDT applications. nih.govresearchgate.net The ability to custom-design tin porphyrins could allow for the optimization of their photophysical properties to enhance their efficacy as PDT agents while potentially modulating other biological activities. researchgate.net
Future Directions and Research Gaps
Further Elucidation of Molecular Mechanisms in Diverse Pathological Contexts
A significant gap in the current understanding of Stannsoporfin lies in the complete elucidation of its molecular actions across various diseases. Heme oxygenase-1 (HO-1), the primary target of this compound, is an inducible enzyme critical in the cellular stress response, possessing anti-inflammatory and anti-apoptotic functions. aacrjournals.orgmdpi.com Its inhibition, therefore, has far-reaching consequences that are not yet fully understood.
Recent research has shifted focus to the immunomodulatory role of this compound, particularly in infectious diseases. In preclinical models of multidrug-resistant Mycobacterium tuberculosis (MDR-TB), this compound (also referred to as SnMP in studies) has been shown to enhance the bactericidal activity of novel antibiotic regimens. nih.govnih.govnih.gov The proposed mechanism involves the modulation of host immune responses, promoting the clearance of the pathogen. nih.govnih.gov Studies indicate that HO-1 inhibition can alter the expression of pro-inflammatory cytokines and macrophage markers, suggesting a complex interplay with the host's defense system. nih.govnih.gov However, additional studies are required to fully characterize the molecular pathways by which this compound promotes bacterial clearance by the host. nih.govnih.gov
Furthermore, computational studies have predicted this compound as a potential drug candidate for Alzheimer's disease, based on analyses of shared genes and pathways between Alzheimer's and type 2 diabetes. researchgate.net This suggests a potential role for HO-1 inhibition in neurodegenerative and metabolic disorders, an area that warrants deeper mechanistic investigation.
Development of Novel Metalloporphyrin Analogues and Derivatives with Optimized Profiles
The development of this compound has spurred research into a new generation of metalloporphyrin analogues with improved therapeutic profiles. frontiersin.org The goal is to synthesize compounds with greater potency, selectivity, and reduced potential for adverse effects like photosensitization, which has been a concern for this class of drugs. aap.orgfrontiersin.org
Research has explored various metal-porphyrin combinations to optimize inhibitory activity and in vivo stability. frontiersin.orgresearchgate.net Compounds such as tin protoporphyrin (SnPP), chromium mesoporphyrin (CrMP), and zinc deuteroporphyrin (B1211107) IX bis glycol (ZnBG) have been investigated as potent HO inhibitors alongside this compound. frontiersin.org The development of new synthesis methods aims to produce these compounds at a higher purity and on a larger scale, which is crucial for further clinical development. google.com Future medicinal chemistry studies are expected to focus on creating formulations with favorable characteristics, such as improved oral bioavailability, to enhance their translational relevance. nih.govnih.gov
| Compound | Central Metal | Porphyrin Ring | Key Research Finding | Reference |
|---|---|---|---|---|
| This compound (SnMP) | Tin (Sn) | Mesoporphyrin IX | Investigated for neonatal hyperbilirubinemia and as adjunctive therapy for tuberculosis. | nih.govfrontiersin.org |
| Tin Protoporphyrin (SnPP) | Tin (Sn) | Protoporphyrin IX | Early analogue studied for HO inhibition; showed efficacy but also photosensitizing potential. | frontiersin.orgnih.gov |
| Zinc Protoporphyrin (ZnPP) | Zinc (Zn) | Protoporphyrin IX | Appears not to affect the hepatic CYP450 system but showed inhibition of hematopoiesis in vitro. | frontiersin.org |
| Chromium Mesoporphyrin (CrMP) | Chromium (Cr) | Mesoporphyrin IX | Identified as a potent candidate for treating neonatal jaundice. | frontiersin.org |
| Zinc Deuteroporphyrin IX bis glycol (ZnBG) | Zinc (Zn) | Deuteroporphyrin IX bis glycol | Considered an attractive candidate due to high potency. | frontiersin.org |
Advanced Preclinical Modeling for Efficacy and Mechanistic Validation
The evaluation of this compound and its analogues relies heavily on sophisticated preclinical models to validate efficacy and probe mechanisms of action. The challenges in translating preclinical findings highlight the need for more advanced and relevant models. nih.gov For instance, in tuberculosis research, the host-directed activity of this compound was found to be model-specific. nih.gov Studies using different mouse strains (e.g., BALB/c vs. C57BL/6) have yielded different outcomes, emphasizing that the genetic background of the host plays a crucial role in the therapeutic effect. nih.gov
Future research must employ a range of preclinical models that can more accurately replicate the complexity of human diseases. This includes using various animal models and in vitro systems to understand how this compound interacts with the immune system in different pathological states. For example, in the context of MDR-TB, while this compound increased the bactericidal activity of a partner regimen, it did not reduce relapse rates in the specific mouse model used, indicating the need for further studies, potentially with different treatment durations or dosages. nih.govnih.gov
| Research Area | Preclinical Model | Key Finding | Implication for Future Research | Reference |
|---|---|---|---|---|
| Multidrug-Resistant Tuberculosis (MDR-TB) | Chronically infected BALB/c mice | Adjunctive SnMP increased the bactericidal activity of the SPaO antibiotic regimen. | Further studies are needed to characterize molecular mechanisms and evaluate impact on relapse rates. | nih.govnih.gov |
| MDR-TB Immunology | Mtb-infected BALB/c mice | SnMP therapy differentially altered the expression of pro-inflammatory cytokine genes and macrophage markers. | Highlights an immunoregulatory role for SnMP that requires deeper investigation. | nih.govnih.gov |
| Pancreatic Cancer | Pancreatic cancer cell lines (in vitro) | Targeted inhibition of HO-1 suppressed cancer cell proliferation and sensitized cells to chemotherapy. | Suggests potential application in oncology, warranting in vivo modeling. | aacrjournals.org |
| Intracerebral Hemorrhage | In vivo and in vitro models | This compound was studied as a potent HO inhibitor for treatment. | Provides a basis for exploring this compound in acute neurovascular injuries. | drugbank.com |
Research into Long-Term Pharmacological and Immunological Consequences of Heme Oxygenase Inhibition
Inhibiting a fundamental enzyme like HO-1 raises questions about the long-term consequences. HO-1 plays a dual role in cellular health; while its transient induction is often protective, sustained high expression or chronic inhibition could be detrimental. mdpi.com Long-term HO-1 expression can lead to cellular iron accumulation and ferroptosis, a form of iron-dependent cell death. mdpi.com
Translational Research Challenges and Opportunities for New Applications
Translating this compound from preclinical success to clinical application presents several challenges. A major hurdle identified in recent studies is the need for formulations with better oral bioavailability and favorable toxicity profiles to enhance translational relevance. nih.govnih.gov The New Drug Application for this compound for neonatal jaundice was not approved by the FDA, with an advisory committee concluding that substantial and persuasive evidence of effectiveness was not provided. patsnap.comfda.gov This outcome underscores the difficulties in demonstrating clinical significance in the target population. fda.gov
Despite these challenges, significant opportunities for new applications are emerging. The role of HO-1 in cancer cell proliferation and resistance to therapy opens the door for its use as an adjunct in oncology. aacrjournals.org Studies have shown that inhibiting HO-1 can sensitize pancreatic cancer cells to chemotherapy and radiotherapy. aacrjournals.org Similarly, the immunomodulatory effects of this compound present a novel host-directed therapy approach for challenging infectious diseases like MDR-TB. nih.govnih.govnih.gov The potential link to Alzheimer's disease also represents a promising, albeit nascent, area of investigation. researchgate.net Future success will depend on overcoming formulation and delivery challenges and on conducting well-designed preclinical and clinical trials to validate these new applications. nih.govfrontiersin.org
Q & A
Q. What is the proposed mechanism of action of Stannsoporfin in reducing bilirubin levels in neonates, and how does it differ from conventional therapies like phototherapy?
this compound inhibits heme oxygenase, the enzyme responsible for converting heme to biliverdin (a precursor of bilirubin). By blocking this pathway, it reduces bilirubin production at the source, unlike phototherapy, which facilitates bilirubin excretion via isomerization . Methodologically, researchers can validate this mechanism using in vitro enzyme inhibition assays or animal models with controlled heme challenges. Comparative studies should include pharmacokinetic profiling of this compound alongside phototherapy efficacy metrics (e.g., bilirubin reduction rates per hour).
Q. What are the primary clinical research gaps identified in current studies on this compound for neonatal hyperbilirubinemia?
Key gaps include insufficient long-term neurodevelopmental outcome data and limited evidence on optimal dosing regimens. Early-phase trials (e.g., Phase IIb) focused on short-term bilirubin trajectories but lacked follow-up beyond 48 hours . Researchers should prioritize longitudinal cohort studies with standardized neurodevelopmental assessments (e.g., Bayley Scales) at 12–24 months post-treatment. Additionally, dose-response studies are needed to refine therapeutic windows, particularly in preterm infants or those with hemolytic diseases.
Advanced Research Questions
Q. How can researchers design a robust randomized controlled trial (RCT) to evaluate this compound’s efficacy while controlling for phototherapy variables?
- Stratification: Participants should be stratified by gestational age, hemolysis severity, and baseline bilirubin levels to minimize confounding.
- Blinding: Use double-blinding with placebo-controlled subcutaneous injections (this compound is administered subcutaneously) .
- Phototherapy standardization: Implement fixed-intensity phototherapy protocols across all arms to isolate this compound’s effect.
- Outcome metrics: Measure bilirubin reduction rates (slope analysis) and time-to-phototherapy discontinuation. Power calculations should account for expected effect sizes from prior trials (e.g., 30–40% reduction in phototherapy duration) .
Q. What methodological approaches are recommended to resolve contradictions between early and recent studies on this compound’s safety profile, particularly regarding phototoxicity?
Early studies reported phototoxicity due to ultraviolet (UV) light interaction, but recent trials observed no significant adverse effects . To address this discrepancy:
- Conduct in vitro photochemical stability assays under UV/visible light to quantify degradation products.
- Perform post hoc analyses of clinical trial data to identify subpopulations with heightened sensitivity (e.g., genetic polymorphisms in drug metabolism pathways).
- Use meta-analytic frameworks to pool safety data across studies, adjusting for covariates like phototherapy type and skin pigmentation .
Q. How should researchers address confounding variables in longitudinal studies assessing this compound’s long-term neurodevelopmental outcomes?
- Covariate adjustment: Include variables such as gestational age, maternal health, and concurrent treatments (e.g., IVIG) in multivariate regression models.
- Cohort matching: Use propensity score matching to balance treatment and control groups based on baseline characteristics.
- Sensitivity analyses: Test robustness by excluding infants with comorbidities or those lost to follow-up.
- Data collection: Standardize neurodevelopmental assessments (e.g., MRI for kernicterus markers) at predefined intervals .
Methodological Considerations for Data Analysis
Q. What statistical methods are appropriate for analyzing time-series bilirubin data in this compound trials?
- Slope analysis: Fit linear mixed-effects models to bilirubin trajectories, with random effects for inter-individual variability.
- Area under the curve (AUC): Calculate AUC for bilirubin levels over 48 hours to quantify cumulative exposure.
- Survival analysis: Use Kaplan-Meier curves to compare time-to-phototherapy discontinuation between groups .
Q. How can researchers ensure reproducibility of this compound studies, particularly in preclinical models?
- Protocol transparency: Publish detailed methodologies for drug formulation (e.g., SnPP chelation processes) and animal models (e.g., Gunn rats for hyperbilirubinemia).
- Reagent validation: Use certified reference standards for this compound and disclose batch-to-batch variability.
- Data sharing: Deposit raw datasets in repositories like Figshare or Dryad, adhering to FAIR principles .
Ethical and Practical Challenges
Q. What ethical considerations arise when designing this compound trials involving neonates?
- Risk-benefit analysis: Justify subcutaneous administration risks (e.g., pain, infection) against potential reductions in phototherapy duration.
- Informed consent: Develop parent-friendly consent forms explaining off-label use and long-term follow-up requirements.
- Equity: Ensure diverse enrollment to account for racial/ethnic differences in bilirubin metabolism and phototherapy efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
